molecular formula C9H14N8S2 B8245008 N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine

N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B8245008
M. Wt: 298.4 g/mol
InChI Key: PUOOIZRTFGFVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine is a complex organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine typically involves multiple steps, starting with the reaction of piperidine with 5-amino-1,3,4-thiadiazole. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature and pressure. The use of continuous flow chemistry can enhance the efficiency and yield of the production process, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine is studied for its potential antimicrobial and antiviral properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT): Similar in structure but differs in the presence of a mercapto group.

  • 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: Contains a phenol group instead of a piperidine ring.

  • N-[2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]-2-furamide: Contains trifluoromethyl groups and a furamide moiety[_{{{CITATION{{{_4{N-2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1 ... - ChemBK.

Uniqueness: N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine is unique due to its piperidine ring, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

2-N-[1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,3,4-thiadiazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N8S2/c10-6-13-15-8(18-6)12-5-1-3-17(4-2-5)9-16-14-7(11)19-9/h5H,1-4H2,(H2,10,13)(H2,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOOIZRTFGFVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NN=C(S2)N)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
Reactant of Route 2
Reactant of Route 2
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
Reactant of Route 3
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
Reactant of Route 4
Reactant of Route 4
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
Reactant of Route 5
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
Reactant of Route 6
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine

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